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Cat. No.: B10799581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This document provides a comprehensive technical overview of UP202-56, a potent and

selective adenosine A1 receptor agonist. UP202-56 has demonstrated significant analgesic

and anti-inflammatory properties in preclinical models. This guide synthesizes the available

data on its mechanism of action, pharmacological effects, and the experimental protocols used

for its evaluation. All quantitative data is presented in structured tables, and key biological

pathways and experimental workflows are visualized through diagrams to facilitate

understanding and further research.

Chemical and Physical Properties
UP202-56 is an adenosine analogue with the CAS number 163838-04-8. While detailed

experimental data on its physical and chemical properties such as solubility, stability, and purity

are not extensively published in publicly available literature, its fundamental molecular

information is provided below. Researchers are advised to consult supplier-specific

documentation for detailed specifications.

Table 1: Chemical and Physical Data for UP202-56
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Property Value Reference

CAS Number 163838-04-8 [1]

Molecular Formula C₃₃H₃₇N₇O₄ MedChemExpress

Molecular Weight 595.69 g/mol MedChemExpress

IUPAC Name

(2R,3R,4S,5R)-2-(6-((3-(1-(2-

methylbenzyl)-1H-indol-3-

yl)propyl)amino)-9H-purin-9-

yl)-5-

((cyclopropylcarbamoyl)methyl

)tetrahydrofuran-3,4-diol

Inferred from structure

Synonyms UP 202-56 [1]

Mechanism of Action and Signaling Pathway
UP202-56 functions as a selective agonist for the adenosine A1 receptor (A1AR), a G protein-

coupled receptor (GPCR). The activation of A1AR is primarily associated with inhibitory effects

on neuronal activity, which underlies its analgesic and anti-inflammatory actions.

Upon binding of UP202-56, the A1 receptor undergoes a conformational change, leading to the

activation of associated inhibitory G proteins (Gαi/o). This initiates a cascade of intracellular

signaling events:

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl

cyclase, resulting in decreased intracellular concentrations of cyclic adenosine

monophosphate (cAMP). This reduction in cAMP leads to decreased activity of protein

kinase A (PKA).[2][3]

Modulation of Ion Channels: The Gβγ subunits released upon G protein activation can

directly modulate ion channel activity. This includes the activation of G protein-coupled

inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and

hyperpolarization of the cell membrane. Additionally, A1AR activation can inhibit N-type and

P/Q-type voltage-gated calcium channels, reducing calcium influx.[3]
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Activation of Phospholipase C: In some cellular contexts, A1AR can also couple to Gq

proteins, leading to the activation of phospholipase C (PLC). PLC activation results in the

hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)

and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein

kinase C (PKC), respectively.[2][3]

These signaling events collectively lead to a reduction in neuronal excitability and

neurotransmitter release, which are key mechanisms in the modulation of pain and

inflammation.[4][5]
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Caption: Adenosine A1 Receptor Signaling Pathway Activated by UP202-56.

Preclinical Pharmacology
The primary preclinical data for UP202-56 comes from a study investigating its effects in a rat

model of inflammatory pain induced by carrageenan.[1]
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In Vivo Analgesic and Anti-inflammatory Effects
Oral administration of UP202-56 demonstrated a dose-dependent reduction in inflammatory

pain markers. The key findings are summarized below:

Table 2: In Vivo Efficacy of UP202-56 in a Carrageenan-Induced Inflammatory Pain Model

Dose (mg/kg, p.o.)

Reduction in
Carrageenan-
Induced Spinal c-
Fos Expression (%)

Reduction in Paw
Edema (%)

Reduction in Ankle
Edema (%)

10

Not explicitly stated,

but part of a dose-

dependent reduction

Not explicitly stated Not explicitly stated

30

Not explicitly stated,

but part of a dose-

dependent reduction

Not explicitly stated Not explicitly stated

50 72 ± 4% 12 ± 3% 33 ± 6%

Data from Honoré P, et al. Pain. 1998 Apr;75(2-3):281-93.[1]

The reduction in spinal c-Fos expression, a marker of neuronal activation in response to

noxious stimuli, indicates a central analgesic effect of UP202-56. The reduction in paw and

ankle edema demonstrates its peripheral anti-inflammatory activity.

Experimental Protocols
The following protocols are based on the methodology described in the pivotal study by Honoré

et al. (1998).[1]

Carrageenan-Induced Inflammation and Nociception
Model
This protocol describes the induction of localized inflammation and the assessment of

nociceptive responses in rats.
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Animals: Male Sprague-Dawley rats (or similar strain) weighing approximately 200-250g are

used. Animals are housed under standard laboratory conditions with ad libitum access to

food and water.

Induction of Inflammation: A 1% solution of carrageenan in sterile saline is prepared. 150 µL

of the carrageenan solution is injected subcutaneously into the plantar surface of the rat's

hind paw.

Drug Administration: UP202-56 is administered orally (p.o.) at doses of 10, 30, or 50 mg/kg

at a specified time point relative to the carrageenan injection. A vehicle control group

receives the same volume of the vehicle used to dissolve UP202-56.

Assessment of Edema: Paw and ankle volume or diameter are measured using a

plethysmometer or calipers at baseline and at various time points (e.g., 3 hours) after

carrageenan injection. The percentage reduction in edema is calculated relative to the

vehicle-treated group.

Assessment of Nociceptive Response (c-Fos Expression): At a predetermined time point

(e.g., 3 hours) after carrageenan injection, animals are euthanized, and the lumbar spinal

cord (L4-L5 segments) is collected for immunohistochemical analysis of c-Fos protein

expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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